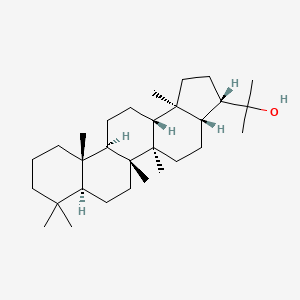

Diplopterol

描述

Diplopterol is a triterpenoid molecule commonly produced by bacteria, ferns, and a few protozoans. This compound, classified as a member of the hopanoid family, is synthesized from the triterpenoid precursor squalene. Hopanoids, including this compound, serve a similar function in bacteria as sterols do in eukaryotes, modulating membrane fluidity. This compound is also a useful biomarker for prokaryotic life and oxygen content at the time of sediment deposition .

准备方法

Synthetic Routes and Reaction Conditions: The biosynthesis of diplopterol involves a cascade cyclization of the terpenoid precursor squalene by the enzyme hopane-squalene cyclase. This highly efficient reaction forms nine stereogenic centers and five rings simultaneously .

Industrial Production Methods: the extraction from bacterial cultures, particularly those of cyanobacteria and purple non-sulfur bacteria, is a common method for obtaining this compound .

化学反应分析

Types of Reactions: Diplopterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

科学研究应用

Biochemical Roles in Membrane Dynamics

Membrane Structure and Function

Diplopterol serves a crucial role in bacterial membranes, functioning similarly to sterols in eukaryotic cells. Research indicates that this compound enhances membrane stability by inducing phase segregation, increasing lipid compaction, and decreasing permeability in phospholipid membranes . These effects contribute to maintaining membrane fluidity while enhancing structural integrity, which is vital for bacterial survival under various environmental conditions.

Support for Mycoplasma Growth

In studies involving Mycoplasma mycoides, this compound has demonstrated the ability to support growth when used in conjunction with liposomes. This suggests that this compound can fulfill the sterol function in Mycoplasma membranes, thereby enhancing their growth rates significantly . The application of this compound via dipalmitoyl-phosphatidylcholine liposomes resulted in improved growth rates for Mycoplasma cultures adapted to this hopanoid.

Environmental Biomarker

Sediment Analysis

this compound is recognized as a valuable biomarker for assessing prokaryotic life and historical oxygen levels in sedimentary environments. For instance, a study conducted on Lake Albano in central Italy utilized this compound to infer past oxygen content based on its relative abundance in sediment layers. The findings suggested that higher concentrations of this compound correlate with periods of lower oxygen availability, providing insights into ancient aquatic ecosystems .

Therapeutic Potential

Antibiotic Resistance

Recent studies have indicated that this compound may enhance the resistance of bacteria like Pseudomonas aeruginosa to antibiotics. By decreasing membrane permeability, this compound potentially contributes to the survival of these opportunistic pathogens against antibiotic treatments . This discovery opens avenues for exploring this compound's role in developing strategies to combat antibiotic resistance.

Interfacial Behavior and Surface Properties

Surface Activity

Research has shown that pure this compound forms monolayers at the air-water interface and exhibits unique interfacial properties similar to those of sterols . These characteristics suggest potential applications in the formulation of drug delivery systems or as a stabilizing agent in various biochemical applications.

Case Studies and Research Findings

作用机制

Diplopterol modulates membrane permeability and fluidity in response to external stressors such as extreme temperature or pH. It acts similarly to sterols in eukaryotic cells, tuning membrane properties to maintain cellular integrity. The molecular targets include membrane lipids, where this compound integrates into the lipid bilayer, affecting its physical properties .

相似化合物的比较

Diplopterol is compared with other hopanoids and sterols:

Similar Compounds: Diploptene, hopan-22-ol, tetrahymanol, cholesterol, ergosterol, stigmasterol.

Uniqueness: this compound contains an unusual tertiary hydroxyl moiety on the E ring, which distinguishes it from other hopanoids. .

This compound’s unique structure and function make it a valuable compound for various scientific and industrial applications. Its role in modulating membrane properties and serving as a biomarker highlights its significance in both natural and applied sciences.

生物活性

Diplopterol is a hopanoid compound that plays significant roles in various biological processes, particularly in bacterial membranes. Its structure and function have garnered attention in microbiology and biochemistry due to its similarity to sterols and its unique properties that influence membrane dynamics. This article explores the biological activity of this compound, including its interactions with antimicrobial peptides, its role as a biomarker, and its implications in ecological studies.

Chemical Structure and Properties

This compound (C30H50O) is a pentacyclic triterpenoid that is structurally similar to sterols. It is primarily found in the membranes of certain bacteria, where it contributes to membrane stability and fluidity. The presence of this compound can influence the physical properties of membranes, such as their rigidity and permeability.

Interaction with Antimicrobial Peptides

Recent studies have demonstrated that this compound can modulate the activity of antimicrobial peptides (AMPs). For instance, research indicated that this compound affects the interaction of the peptide Polybia-MP1 with bacterial membranes. In experiments, Pseudomonas aeruginosa cells treated with this compound showed reduced susceptibility to MP1 compared to those treated with cholesterol. This suggests that this compound alters membrane properties, potentially providing a protective effect against AMPs .

Table 1: Comparison of this compound and Cholesterol in AMP Interaction

| Parameter | This compound | Cholesterol |

|---|---|---|

| Peptide Affinity | Lower | Higher |

| Membrane Disruption Resistance | Moderate | High |

| Effect on Gram-negative Bacteria | Yes | Yes |

| Cytotoxicity | Non-cytotoxic | Non-cytotoxic |

Role as a Biomarker

This compound serves as a valuable biomarker for studying ancient microbial life and environmental conditions. A notable case study from Lake Albano in Italy demonstrated that the relative abundance of this compound in sediment samples correlates with historical oxygen levels. High concentrations of this compound were found during periods of low oxygen, indicating its potential use in paleoenvironmental reconstructions .

Ecological Implications

The presence of this compound in various ecosystems has implications for understanding microbial ecology and biogeochemical cycles. Its role in modulating membrane properties can influence bacterial survival under stress conditions, such as osmotic pressure or temperature fluctuations. For example, studies on Mesoplasma florum revealed that this compound's constrained ordering capacity reduces membrane resistance to osmotic stress compared to cholesterol, highlighting its unique functional role within bacterial membranes .

Case Study: Impact on Membrane Properties

Research has shown that this compound can induce a liquid-ordered phase in synthetic membranes, promoting fluidity while maintaining structural integrity. This property is crucial for bacterial adaptation to varying environmental conditions .

Quantitative Analysis Techniques

Advancements in analytical techniques have improved the quantification of this compound in various samples. Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze lipid extracts for precise measurement of this compound concentrations. This allows for robust comparisons across different studies and enhances our understanding of hopanoid distribution in microbial communities .

常见问题

Basic Research Questions

Q. What methodological approaches are recommended for identifying and quantifying diplopterol in environmental samples?

this compound can be identified and quantified using gas chromatography-mass spectrometry (GC-MS) coupled with selective ion monitoring (SIM) to target its molecular ion (e.g., m/z 191 for hopanoids) . For environmental matrices like water columns or sediments, sample preparation should include lipid extraction via Bligh-Dyer or Soxhlet methods, followed by derivatization (e.g., silylation) to enhance volatility. Calibration curves using synthetic this compound standards are critical for quantification, with detection limits typically in the ng/L range in aqueous systems .

Q. How can researchers design experiments to investigate this compound’s role in microbial communities under sulfidic conditions?

Experimental designs should simulate stratified environments (e.g., anoxic/sulfidic vs. oxic zones) to mirror its ecological niches. For in situ studies, stratified sampling of water columns (e.g., Lake Dziani Dzaha) with simultaneous measurement of redox gradients (pH, H₂S, O₂) is essential . Laboratory microcosms can replicate these conditions using controlled chemostats with sulfur-reducing bacteria (e.g., Desulfovibrio spp.). Include controls with inhibitors like molybdate to block sulfate reduction and validate this compound’s association with specific microbial pathways .

Q. What are the best practices for isolating this compound-producing microorganisms?

Enrichment cultures targeting anaerobic, sulfidogenic bacteria are optimal. Use selective media with sulfate or thiosulfate as electron acceptors and acetate as a carbon source. Confirm this compound production via lipid biomarker analysis (GC-MS) and correlate with 16S rRNA sequencing to identify microbial taxa. Note that this compound and tetrahymanol often co-occur but may derive from distinct microbial lineages, necessitating phylogenetic validation .

Advanced Research Questions

Q. How should researchers address contradictions in this compound concentration data across stratified environments?

Discrepancies (e.g., higher concentrations in sulfidic vs. oxic zones) require multi-variable analysis. For example, in Lake Dziani Dzaha, this compound peaked at 20 μg/L below the permanent halocline but showed seasonal variability . To resolve contradictions:

- Perform time-series sampling to account for temporal dynamics.

- Normalize concentrations to microbial biomass (e.g., via phospholipid fatty acid analysis).

- Use statistical tools (e.g., PCA) to disentangle environmental drivers (e.g., H₂S, temperature) .

Q. What advanced techniques can elucidate this compound’s biosynthetic pathways and ecological functions?

- Stable isotope probing (SIP): Incubate microbial communities with ¹³C-labeled substrates (e.g., acetate) to trace carbon flow into this compound.

- Metagenomics: Screen for squalene-hopene cyclase (shc) genes in microbial genomes.

- Cryo-electron microscopy: Resolve structural interactions between this compound and microbial membranes under varying redox conditions .

Q. How can isotopic (δ¹³C, δ²H) analysis of this compound refine paleoenvironmental reconstructions?

this compound’s isotopic signature reflects microbial carbon and hydrogen sources. For sedimentary archives:

- Extract this compound via accelerated solvent extraction (ASE) and purify using silica gel chromatography.

- Analyze δ¹³C via isotope-ratio MS (IRMS) to infer ancient microbial metabolism (e.g., methanotrophy vs. acetotrophy).

- Compare δ²H values with co-occurring biomarkers (e.g., n-alkanes) to assess hydrological changes .

Q. What interdisciplinary methods resolve ambiguities in this compound’s association with specific microbial taxa?

Combine:

- Single-cell genomics: Isolate cells via fluorescence-activated cell sorting (FACS) and screen for this compound-linked genes.

- NanoSIMS: Map isotopic labels to individual microbial cells in biofilms.

- Metatranscriptomics: Link shc gene expression to this compound production rates under dynamic redox conditions .

Q. Methodological Guidelines for Reproducibility

- Sample documentation: Record GPS coordinates, depth, and physicochemical parameters (e.g., O₂, H₂S) for environmental samples .

- Data validation: Use internal standards (e.g., 5α-cholestane for GC-MS) and replicate analyses (n ≥ 3) to ensure precision .

- Ethical compliance: Obtain permits for sampling protected sites and adhere to institutional biosafety protocols for microbial work .

属性

IUPAC Name |

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJBOAVCVAVRGR-UDCAXGDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169206 | |

| Record name | Diplopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-59-1 | |

| Record name | Diplopterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diplopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diplopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。